molecular formula C19H15BrN6O2S B11269291 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11269291
M. Wt: 471.3 g/mol
InChI Key: DNKVEJNPEXLPBO-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a combination of several functional groups, including a bromine atom, a methoxyphenyl group, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the triazole and thiadiazole rings.

    4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Similar in having a bromine and methoxyphenyl group but differs in the presence of a pyrazole ring instead of a triazole and thiadiazole ring.

Uniqueness

The uniqueness of 4-bromo-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15BrN6O2S

Molecular Weight

471.3 g/mol

IUPAC Name

4-bromo-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H15BrN6O2S/c1-11-16(23-25-26(11)14-7-9-15(28-2)10-8-14)17-21-19(29-24-17)22-18(27)12-3-5-13(20)6-4-12/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

DNKVEJNPEXLPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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